3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL
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Overview
Description
3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL is a heterocyclic compound that features an imidazo[4,5-B]pyridine core fused with a phenyl group. This compound is of significant interest due to its potential pharmacological properties and its structural resemblance to biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction affords the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-B]pyridine, which can then undergo further reactions to yield the desired compound . The reaction conditions often involve phase transfer catalysis in a solid-liquid system, using potassium carbonate and a phase transfer catalyst such as tetrabutylammonium bromide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group or the imidazo[4,5-B]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenated derivatives and phase transfer catalysts are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[4,5-B]pyridine compounds .
Scientific Research Applications
3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural similarity to purines makes it a candidate for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL involves its interaction with specific molecular targets and pathways. For instance, it can act as an allosteric modulator of the GABA A receptor, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes such as aromatase, affecting hormone synthesis and metabolism .
Comparison with Similar Compounds
Imidazo[4,5-C]pyridine: Similar in structure but with different biological activities.
Imidazo[1,5-A]pyridine: Known for its use in various therapeutic applications.
Imidazo[1,2-A]pyridine: Another isomer with distinct pharmacological properties.
Uniqueness: 3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL stands out due to its specific structural configuration and the resulting biological activities. Its ability to act as a GABA A receptor modulator and its potential as a proton pump inhibitor and aromatase inhibitor highlight its unique therapeutic potential .
Properties
Molecular Formula |
C12H9N3O |
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Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-phenyl-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C12H9N3O/c16-11-7-6-10-12(14-11)15(8-13-10)9-4-2-1-3-5-9/h1-8H,(H,14,16) |
InChI Key |
CAABWPDQHBTKGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2NC(=O)C=C3 |
Origin of Product |
United States |
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